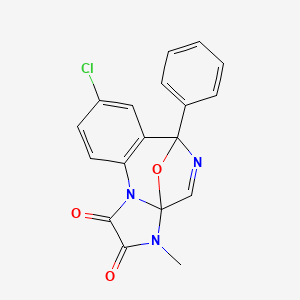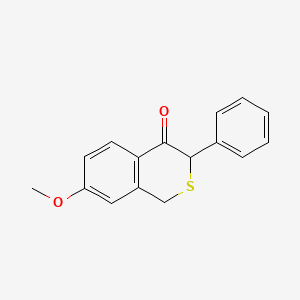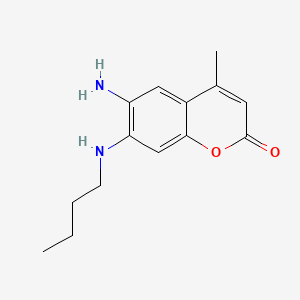
6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one is a compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities This compound features an amino group at the 6th position, a butylamino group at the 7th position, and a methyl group at the 4th position on the chromen-2-one scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methyl-2H-chromen-2-one with butylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The amino group at the 6th position can be introduced through a subsequent nitration and reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the chromen-2-one core, followed by the introduction of the butylamino and amino groups. Catalysts and solvents used in the process are selected to optimize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can modify the amino groups to form different derivatives.
Substitution: The amino and butylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a fluorescent probe.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of dyes, optical brighteners, and other functional materials.
Wirkmechanismus
The mechanism of action of 6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid: Similar in structure but contains a benzotriazole core.
3-Aminocoumarin: Another aminocoumarin derivative with different substitution patterns.
Uniqueness
6-Amino-7-(butylamino)-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and butylamino groups allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
7702-42-3 |
|---|---|
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
6-amino-7-(butylamino)-4-methylchromen-2-one |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-5-16-12-8-13-10(7-11(12)15)9(2)6-14(17)18-13/h6-8,16H,3-5,15H2,1-2H3 |
InChI-Schlüssel |
OONNHEAQJYWXEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C=C2C(=CC(=O)OC2=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


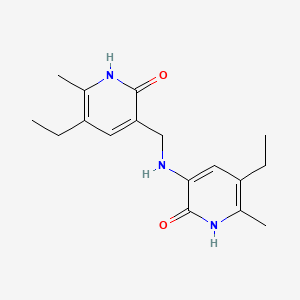

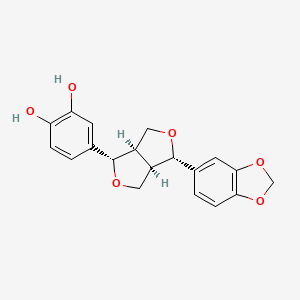
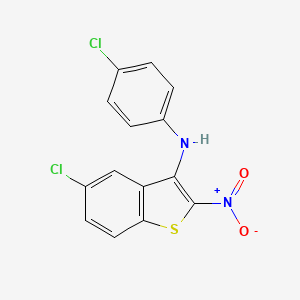
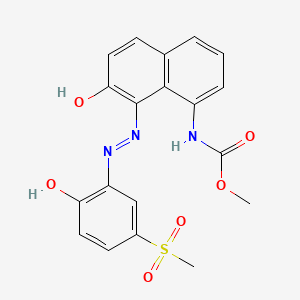

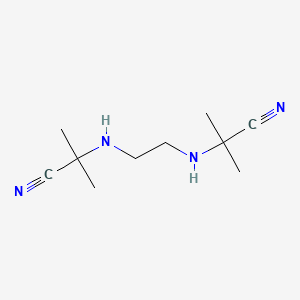
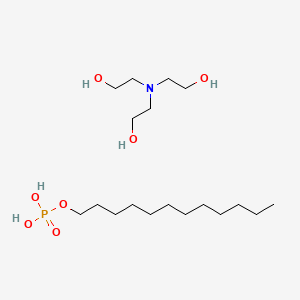
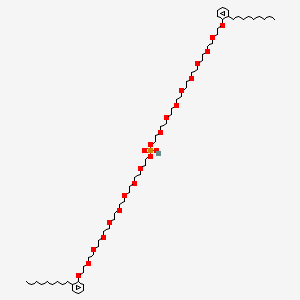
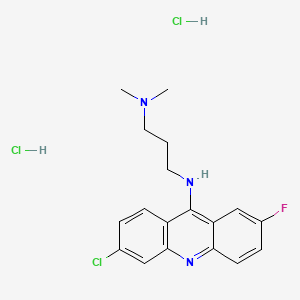
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
